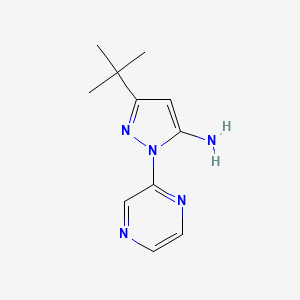

3-(tert-butyl)-1-(pyrazin-2-yl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2-pyrazin-2-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5/c1-11(2,3)8-6-9(12)16(15-8)10-7-13-4-5-14-10/h4-7H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNKJZJUGIMMCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1537119-04-2 | |

| Record name | 3-(tert-butyl)-1-(pyrazin-2-yl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-1-(pyrazin-2-yl)-1H-pyrazol-5-amine typically involves the reaction of tert-butyl hydrazine with pyrazine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(tert-butyl)-1-(pyrazin-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing pyrazole and pyrazine moieties exhibit anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of 3-(tert-butyl)-1-(pyrazin-2-yl)-1H-pyrazol-5-amine with cancer-related targets warrant further investigation to establish its efficacy as an anticancer agent.

Anti-inflammatory Properties

Compounds similar to this compound have been reported to demonstrate anti-inflammatory effects. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and pathways, making this compound a candidate for the development of anti-inflammatory drugs.

Antimicrobial Activity

The structural characteristics of pyrazole derivatives suggest potential antimicrobial activity. Preliminary studies indicate that such compounds can exhibit bactericidal effects against various pathogens, suggesting that this compound might be explored for use in treating infectious diseases.

Pesticide Development

The unique chemical structure of this compound makes it a candidate for development as a pesticide or herbicide. Research into similar compounds has shown that they can effectively target specific pests while minimizing harm to beneficial organisms.

Polymer Chemistry

The incorporation of this compound into polymer matrices could enhance the thermal stability and mechanical properties of the resulting materials. Its reactivity may also allow for functionalization in polymer synthesis, leading to novel materials with tailored properties.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-1-(pyrazin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Functional Insights

Substituent Effects on Kinase Inhibition

- In contrast, 4-nitrophenyl (2b) and 2-nitrophenyl (2NPz) substituents provide electron-withdrawing effects, influencing p38α MAPK inhibition .

- Regioisomerism drastically alters activity: Switching substituent positions (e.g., 4-fluorophenyl to pyridin-4-yl in ) shifts inhibition from p38α MAPK to cancer-related kinases (Src, B-Raf) .

Physicochemical Properties

- Planarity and Hydrogen Bonding : The 2-nitrophenyl analog (2NPz) exhibits planar geometry and N–H···O interactions, critical for crystal packing .

- Molecular Weight and Solubility : Bulkier substituents (e.g., 4-methoxybenzyl in ) increase molecular weight but may reduce solubility, impacting bioavailability .

Biological Activity

3-(tert-butyl)-1-(pyrazin-2-yl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 246.33 g/mol. The compound features a tert-butyl group that enhances lipophilicity, which can influence its interaction with biological targets. The presence of both pyrazole and pyrazine rings contributes to its reactivity and biological activity, making it a subject of interest in drug discovery and development.

Biological Activities

Research indicates that compounds containing pyrazole and pyrazine moieties exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Several studies have evaluated the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL .

- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. In vitro studies have demonstrated that certain pyrazole compounds can inhibit the production of pro-inflammatory cytokines like TNFα and IL-6. The specific IC50 values for these activities can vary, but some derivatives have shown values as low as 0.013 μM against human IKK-2, indicating potent anti-inflammatory potential .

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The tert-butyl group plays a crucial role in enhancing binding affinity to these targets due to its lipophilic nature. This interaction can modulate enzymatic activity, leading to various biological effects such as inhibition of inflammatory pathways or microbial growth .

Case Studies

- Antimicrobial Evaluation : A study conducted on similar pyrazole derivatives demonstrated their effectiveness against various bacterial strains. The results indicated that modifications in the chemical structure could lead to enhanced antimicrobial properties, suggesting that this compound might also exhibit similar effects when tested against specific pathogens .

- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory potential of pyrazole derivatives revealed that certain compounds could significantly reduce cytokine production in cell models stimulated with lipopolysaccharides (LPS). This suggests that this compound could be explored further for its therapeutic applications in inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(tert-butyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine | Contains a nitrophenyl group | Strong anti-inflammatory properties |

| 3-(tert-butyl)-1-(4-methoxybenzyl)-1H-pyrazol-5-amine | Features a methoxybenzyl substituent | Enhanced lipophilicity and bioavailability |

| 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amines | Contains a nitrophenyl group | Significant reduction reactions observed |

The unique combination of structural elements in this compound sets it apart from other compounds, potentially leading to distinct biological interactions and applications in drug development.

Q & A

Q. What are the established synthetic routes for 3-(tert-butyl)-1-(pyrazin-2-yl)-1H-pyrazol-5-amine, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, including condensation of pyrazole precursors with pyrazine derivatives. For example, analogous pyrazole-amine compounds are synthesized via nucleophilic substitution or coupling reactions under controlled temperatures (e.g., 60°C for 72 hours) to optimize yields . Key steps include the use of tert-butyl groups for steric stabilization and pyrazine rings for π-π interactions, which influence reactivity. Solvent choice (e.g., polar aprotic solvents) and catalytic agents (e.g., trifluoroacetic acid) are critical for regioselectivity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized for purity assessment?

Structural confirmation relies on ¹H/¹³C NMR to resolve aromatic proton environments and tert-butyl group signals. Mass spectrometry (MS) confirms molecular weight (e.g., C₁₁H₁₆N₆ for the target compound) . Purity is assessed via HPLC (>95%) and TLC monitoring during synthesis. For crystalline derivatives, X-ray crystallography (using SHELX software for refinement) resolves bond lengths and angles, though challenges like twinning may require high-resolution data .

Advanced Research Questions

Q. How can computational methods predict the biological or catalytic activity of this compound?

Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets, such as kinase active sites, by modeling hydrogen bonding between the pyrazine nitrogen and key residues. DFT calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in catalytic applications. For example, the tert-butyl group’s electron-donating effects may stabilize transition states in cross-coupling reactions .

Q. What strategies resolve contradictions in crystallographic data, particularly for polymorphic forms?

Polymorphism is addressed by screening crystallization solvents (e.g., ethanol vs. DMSO) and using SHELXD/SHELXE for phase refinement. For ambiguous electron density maps, high-pressure crystallization or synchrotron radiation improves resolution. Contradictions in bond geometry (e.g., pyrazole ring distortion) are resolved by comparing multiple datasets and applying Bayesian statistics .

Q. How do substituent modifications (e.g., pyrazine vs. pyridine) alter the compound’s physicochemical properties?

Pyrazine’s electron-deficient nature enhances solubility in polar solvents compared to pyridine. Replacing tert-butyl with smaller groups (e.g., methyl) reduces steric hindrance, improving reaction kinetics in Suzuki-Miyaura couplings. LogP calculations and solubility assays quantify hydrophobicity changes, guiding applications in drug delivery or materials science .

Q. What methodologies identify and mitigate synthetic byproducts, such as regioisomers or dimerization products?

LC-MS/MS detects low-abundance byproducts (e.g., dimerization via amine-pyrazine coupling). Regioisomer formation is minimized by optimizing reaction stoichiometry (e.g., 1:1.1 molar ratios) and using directing groups (e.g., halogen substituents). Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates pure fractions, validated by 2D NMR (COSY, NOESY) .

Methodological Considerations

- Synthetic Optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst interactions. For example, a 3² factorial design can optimize yield and regioselectivity .

- Data Validation : Cross-reference crystallographic data with Cambridge Structural Database (CSD) entries to identify deviations in bond angles or packing motifs .

- Biological Assays : Prioritize kinase inhibition assays (IC₅₀ determination) and ADMET profiling (e.g., CYP450 interactions) for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.